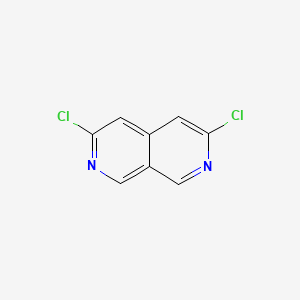
3,6-Dichloro-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
3,6-Dichloro-2,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2,7-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and disrupting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
1,6-Naphthyridine: Known for its anticancer properties and different biological activities.
2,7-Naphthyridine: The parent compound of 3,6-Dichloro-2,7-naphthyridine, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H4Cl2N2 |
|---|---|
Peso molecular |
199.03 g/mol |
Nombre IUPAC |
3,6-dichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-1-5-2-8(10)12-4-6(5)3-11-7/h1-4H |
Clave InChI |
UCFSJCZRCTZGCF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(N=CC2=CN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
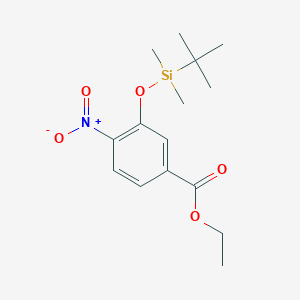
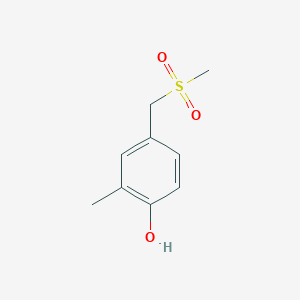
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)


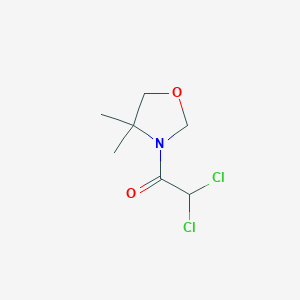
![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)

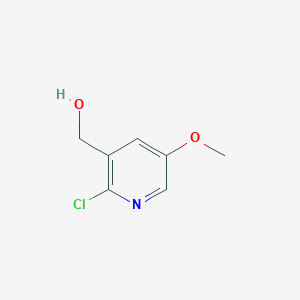

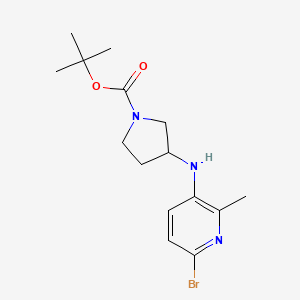
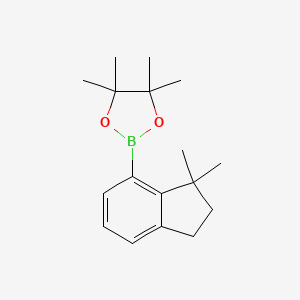
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)
